molecular formula C21H24N6O3 B2648408 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone CAS No. 1226427-08-2

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone

Cat. No. B2648408
CAS RN: 1226427-08-2
M. Wt: 408.462
InChI Key: VHQAKTDDZDLLKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component of this compound . Imidazole has become an important synthon in the development of new drugs . A series of 1,2-substituted 2,3-dihydro-1H-benzo[4,5]imidazo[1,2-c][1,3,2]diazaphosphol-1-oxides were synthesized and characterized by IR and NMR (1H, 13C, and 31P) spectral analysis .


Molecular Structure Analysis

The compound contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The compound was synthesized using a synthetic route depicted in Scheme 1 . TLC (thin-layer chromatography) and ESI mass spectrometry were used to monitor all reactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Scientific Research Applications

Anticancer Applications

Compounds containing benzimidazole and imidazole moieties have shown promising results in the field of cancer research . For instance, a series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine analogues were synthesized and evaluated for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 .

Antibacterial Applications

Imidazole derivatives have been reported to exhibit a broad range of biological properties, including antibacterial activities . This suggests that the compound could potentially be used in the development of new antibacterial drugs.

Antifungal Applications

In addition to their antibacterial properties, imidazole derivatives have also been reported to exhibit antifungal activities . This suggests another potential application of the compound in the treatment of fungal infections.

Anti-inflammatory Applications

Imidazole derivatives have been reported to exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Antiviral Applications

Imidazole derivatives have been reported to exhibit antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Use in Organic Electronics

A 1H-benzoimidazole derivative has been used as an n-type dopant to enable air-stable solution-processed n-channel organic thin-film transistors . This suggests that the compound could potentially be used in the field of organic electronics.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for further exploration and experimentation . The development of a new drug that overcomes the AMR problems is necessary .

properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-24-13-15(18(23-24)30-2)20(29)25-9-5-6-14(12-25)19(28)27-11-10-26-17-8-4-3-7-16(17)22-21(26)27/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQAKTDDZDLLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)N3CCN4C3=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone

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